molecular formula C53H64N6O14 B1653282 dFKBP-1 CAS No. 1799711-22-0

dFKBP-1

Cat. No.: B1653282
CAS No.: 1799711-22-0
M. Wt: 1009.1 g/mol
InChI Key: RIBCWKRMNKOGRN-GGJINPDOSA-N
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Description

dFKBP-1 is a proteolysis-targeting chimera (PROTAC) designed to degrade FKBP12 (FK506-binding protein 12), a member of the immunophilin family involved in protein folding and signaling. It comprises three key components:

  • FKBP12 ligand: Steel factor (SLF), which binds FKBP12 with high affinity .
  • E3 ligase recruiter: A thalidomide-derived cereblon (CRBN) ligand that engages the CRBN-DDB1-CUL4A E3 ubiquitin ligase complex .
  • Linker: A pure alkyl chain that connects SLF and the CRBN ligand, optimizing ternary complex formation .

This compound induces FKBP12 degradation by bridging it to CRBN, triggering ubiquitination and proteasomal degradation. Studies demonstrate its potency, achieving >80% FKBP12 reduction at 0.1 µM in MV4;11 cells . Its activity is CRBN-dependent, as shown by rescue experiments in CRBN-knockout cells .

Scientific Research Applications

Key Applications

  • Targeted Protein Degradation
    • Cancer Research : dFKBP-1 has demonstrated significant efficacy in reducing FKBP12 levels in cancer cell lines such as MV4;11, leading to over 80% reduction at concentrations as low as 0.1 μM . This reduction enhances the sensitivity of cancer cells to chemotherapy agents like nutlin-3, indicating its potential role in combination therapies .
    • Biological Studies : By using this compound, researchers can investigate the immediate consequences of protein loss on cellular signaling pathways. For instance, studies have shown that this compound can effectively degrade fusion proteins associated with malignancies, providing insights into their functional roles .
  • Drug Discovery
    • Lead Optimization : The use of this compound in drug discovery processes allows for rapid assessment of compound efficacy against specific targets. Its ability to induce targeted degradation has been leveraged to optimize lead compounds by evaluating their effects on cellular pathways and viability .
    • Mechanistic Studies : Researchers utilize this compound to dissect the mechanisms underlying various diseases by observing changes in cellular behavior following FKBP12 degradation. This application is particularly useful in understanding diseases driven by aberrant protein interactions .
  • Therapeutic Development
    • Immunomodulation : Given its interaction with CRBN, this compound may play a role in modulating immune responses, similar to other immunomodulatory drugs like thalidomide . This opens avenues for developing therapies targeting immune-related disorders.
    • Combination Therapies : The ability of this compound to enhance drug sensitivity suggests its potential use in combination therapies for cancer treatment, where it could be paired with traditional chemotherapeutics or novel agents to improve patient outcomes .

Comparative Efficacy

The following table summarizes key findings regarding the efficacy of this compound compared to other PROTACs and degradation agents:

CompoundTarget ProteinConcentration (μM)Efficacy (%) ReductionReference
This compoundFKBP120.1>80
dBET1BRD40.14>90
JQ1BRD41.1~50
dTAG-7Various0.5~70

Case Studies

Several studies have highlighted the applications of this compound:

  • A study demonstrated that treatment with this compound resulted in significant apoptosis in MV4;11 leukemia cells compared to traditional inhibitors like JQ1, showcasing its superior efficacy in inducing cell death through targeted degradation .
  • Another case involved using this compound to explore the effects of FKBP12 degradation on signaling pathways involved in cell proliferation and survival, revealing critical insights into tumor biology and potential therapeutic targets .

Comparison with Similar Compounds

dFKBP-1 vs. dFKBP-Cyclimids

Structural Differences : Cyclimids replace thalidomide with cereblon-binding "cyclimids" (e.g., AcQ, LcQ) to modulate ternary complex stability .
Degradation Efficacy :

Compound DC50 (FKBP12) Selectivity (FKBP51/FKBP52) CRBN[Ternary] Affinity (pKD)
This compound 1.28 nM–20 µM Non-selective 7.2 ± 0.3
dFKBP-Cyclimid 0.5–10 nM No degradation of FKBP51/52 8.1–9.5

Key Findings :

  • Cyclimids match this compound’s FKBP12 degradation efficacy but exhibit superior selectivity, sparing FKBP51/52 due to structural optimization of the cereblon-binding moiety .
  • LcQ-based cyclimids outperform this compound in CRBN[ternary] affinity (pKD = 9.5), correlating with enhanced degradation potency .

This compound vs. dTAG System (dTAG13)

Mechanistic Differences :

  • This compound: Targets endogenous FKBP12, limiting its use in studying essential proteins .
  • dTAG13: A "bump-and-hole" analog selective for FKBP12F36V mutants fused to target proteins, sparing endogenous FKBP12 .

Limitations :

  • This compound’s non-selectivity may confound studies involving FKBP12-dependent pathways.
  • dTAG13 requires genetic engineering but minimizes off-target effects .

This compound vs. PHOTACs

Structural Modifications : PHOTACs incorporate an azobenzene photoswitch into this compound’s linker, enabling optical control .

Activity Comparison :

Compound Activation Mechanism Effective Concentration
This compound Constitutive 0.01–10 µM
PHOTAC-II-5 390 nm light 10 nM–3 µM

Advantages :

  • PHOTACs offer spatiotemporal control, reducing prolonged target suppression risks .
  • This compound remains preferable for non-optical applications due to simpler handling.

This compound vs. dBET1 (BRD4 Degrader)

Linker Design :

  • This compound uses an alkyl chain linker, while dBET1 employs a PEG-based linker .
    Potency :
  • dBET1 shows a 3-fold increase in antitumor activity over JQ-1 in leukemia models .
  • This compound achieves sub-micromolar DC50 values, comparable to early PROTACs .

Biological Activity

dFKBP-1 is a small molecule that functions as a PROTAC (Proteolysis Targeting Chimera) , designed specifically for the degradation of the FKBP12 protein. Its mechanism utilizes the ubiquitin-proteasome system to selectively target and degrade proteins, which has significant implications in therapeutic applications, particularly in cancer treatment and targeted protein degradation strategies.

This compound operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12. This interaction facilitates the ubiquitination of FKBP12, leading to its degradation via the proteasome pathway. The compound incorporates a ligand (SLF) that binds FKBP12 and a thalidomide moiety that binds CRBN, effectively linking the target protein to the ubiquitin machinery.

Key Features

  • Target Protein : FKBP12
  • E3 Ligase : Cereblon (CRBN)
  • Mechanism : Ubiquitin-proteasome degradation

Efficacy in Protein Degradation

Research has demonstrated that this compound is highly effective in promoting the degradation of FKBP12. In various studies, including CRISPR/Cas9 screens, this compound was shown to significantly reduce FKBP12 levels in treated cells. For instance, experiments using KBM7 cells revealed that disruption of genes involved in the CUL4 CRBN ligase complex abolished this compound activity, confirming its reliance on this pathway for function .

Comparative Studies

To illustrate the potency and selectivity of this compound, a comparative analysis with other PROTACs was conducted. The following table summarizes key findings:

Compound Target Protein E3 Ligase Degradation Efficiency IC50 (nM)
This compoundFKBP12CRBNHigh50
dBET6BRD4CRBNModerate100
dTAG-13FKBP12F36VCRBNHigh30

Case Studies

  • Cell Line Studies : In HEK293T cells expressing FKBP12-BFP-P2A-mCherry reporters, treatment with this compound led to a significant decrease in fluorescence, indicating effective FKBP12 degradation .
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates due to targeted depletion of proteins that promote oncogenic pathways. This suggests potential therapeutic applications in oncology .
  • Mechanistic Insights : A detailed mechanistic study revealed that this compound's binding affinity for CRBN was comparable to other known ligands, with an equilibrium dissociation constant (K_D) indicating strong interaction and specificity .

Future Directions and Applications

The biological activity of this compound opens avenues for further research in targeted protein degradation therapies. Its ability to selectively degrade specific proteins positions it as a promising candidate for treating diseases where aberrant protein levels contribute to pathology.

Potential Applications

  • Cancer Therapy : Targeting oncogenic proteins for degradation.
  • Autoimmune Disorders : Modulating immune responses by degrading regulatory proteins.
  • Neurodegenerative Diseases : Clearing misfolded proteins associated with disorders like Alzheimer’s.

Q & A

Q. How should researchers design experiments to evaluate the efficacy of dFKBP-1 in degrading FKBP12?

Answer:

  • Basic Methodology : Use dose-response studies in relevant cell lines (e.g., HEK293T or MV4-11) to determine the half-maximal degradation concentration (DC50) of this compound. Treat cells with concentrations ranging from 1.28 nM to 20 µM for 24 hours, followed by Western blot analysis to quantify FKBP12 levels relative to controls .
  • Controls : Include DMSO-treated cells as negative controls and validate degradation specificity using a PROTAC with an inactive E3 ligase ligand (e.g., Thalidomide analog without Cereblon-binding activity) .
  • Reproducibility : Perform at least three independent biological replicates to ensure statistical robustness .

Q. What methods are essential for validating FKBP12 degradation by this compound?

Answer:

  • Core Techniques :
    • Western Blot : Quantify FKBP12 protein levels post-treatment using antibodies specific to FKBP12. Normalize results to housekeeping proteins (e.g., β-actin) .
    • Proteomics : Perform mass spectrometry to confirm target specificity and identify off-target effects .
  • Functional Validation : Assess downstream effects of FKBP12 loss, such as altered protein folding or mTOR signaling, using pathway-specific assays .

Q. How can researchers resolve discrepancies in this compound’s degradation efficiency across cell lines?

Answer:

  • Advanced Analysis :
    • Cell-Specific Factors : Compare expression levels of FKBP12, Cereblon, and proteasome components (e.g., via qPCR or flow cytometry) .
    • Ternary Complex Stability : Use surface plasmon resonance (SPR) or X-ray crystallography to assess binding affinity between this compound, FKBP12, and Cereblon in different cellular contexts .
    • Data Normalization : Account for variations in cell viability and protein turnover rates using time-course experiments .

Q. What strategies optimize the linker region of this compound for enhanced ternary complex formation?

Answer:

  • Linker Design : Test polyethylene glycol (PEG) spacers of varying lengths (e.g., 4–12 units) to balance flexibility and rigidity. Compare degradation efficiency using DC50 values .
  • CRBN Binding Affinity : Replace the Thalidomide-based ligand with alternative Cereblon binders (e.g., Cyclimids) and measure ternary complex stability via bioluminescence resonance energy transfer (BRET) .
  • Structural Modeling : Employ molecular dynamics simulations to predict optimal linker conformations .

Q. How does this compound compare to other FKBP12-targeting PROTACs (e.g., dFKBP-2) in terms of mechanism and efficacy?

Answer:

  • Comparative Analysis :
    • Structural Differences : Analyze ligand composition (e.g., SLF vs. alternative FKBP12 binders) and linker chemistry .
    • Degradation Kinetics : Measure DC50 and maximum degradation (Dmax) values side-by-side in identical cell lines .
    • Off-Target Profiling : Use thermal proteome profiling (TPP) to identify non-FKBP12 targets affected by each PROTAC .

Q. What experimental approaches mitigate off-target effects observed with this compound?

Answer:

  • Advanced Validation :
    • Proteome-Wide Screens : Combine CRISPR-Cas9 knockout libraries with this compound treatment to identify synthetic lethal interactions .
    • Isoform Specificity : Test degradation of FKBP family members (e.g., FKBP51, FKBP52) via Western blot .
    • Rescue Experiments : Overexpress FKBP12 in treated cells to confirm phenotype reversibility .

Q. What mechanisms underlie the cell-type-dependent variability in this compound activity?

Answer:

  • Hypothesis-Driven Workflow :
    • E3 Ligase Availability : Quantify Cereblon expression levels via ELISA or immunofluorescence .
    • Ubiquitin-Proteasome Function : Inhibit proteasomes (e.g., with MG-132) to test if degradation is proteasome-dependent .
    • Post-Translational Modifications : Use phosphoproteomics to identify modifications altering FKBP12 stability .

Q. How can researchers assess ternary complex formation between this compound, FKBP12, and Cereblon?

Answer:

  • Advanced Techniques :
    • Co-Immunoprecipitation (Co-IP) : Pull down Cereblon complexes and detect FKBP12 via Western blot .
    • Cryo-EM/X-Ray Crystallography : Resolve the 3D structure of the ternary complex to identify critical binding interfaces .
    • SPR/BLI : Measure binding kinetics in vitro using purified proteins .

Q. What experimental variables contribute to contradictory DC50 values for this compound in published studies?

Answer:

  • Critical Variables :
    • Treatment Duration : Degradation efficiency varies with exposure time (e.g., 24 vs. 48 hours) .
    • Cell Confluency : Ensure consistent cell density to avoid nutrient depletion artifacts .
    • Data Normalization : Use internal controls (e.g., housekeeping proteins) to standardize quantification .

Q. What are the key controls for ensuring the specificity of this compound-mediated FKBP12 degradation?

Answer:

  • Control Experiments :
    • Competitive Inhibition : Co-treat cells with excess SLF ligand to block this compound binding .
    • PROTAC Inactive Analog : Use a this compound variant lacking the Cereblon-binding moiety to confirm E3 ligase dependency .
    • CRBN Knockout Cells : Validate loss of degradation in Cereblon-deficient cell lines .

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBCWKRMNKOGRN-GGJINPDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H64N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098019
Record name (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799711-22-0
Record name (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

dFKBP-1
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dFKBP-1
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